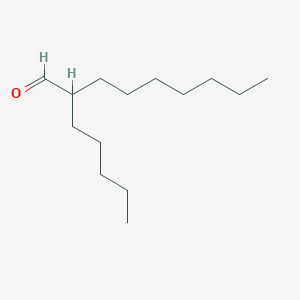

2-Pentylnonanal

Description

Structure

3D Structure

Properties

CAS No. |

88015-71-8 |

|---|---|

Molecular Formula |

C14H28O |

Molecular Weight |

212.37 g/mol |

IUPAC Name |

2-pentylnonanal |

InChI |

InChI=1S/C14H28O/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h13-14H,3-12H2,1-2H3 |

InChI Key |

DXRZZZFLQMCCFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CCCCC)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Pentylnonanal

Direct and Indirect Synthetic Routes to 2-Pentylnonanal

The production of this compound is predominantly achieved through a two-step process: first, the synthesis of 2-pentylnon-2-enal via aldol (B89426) condensation, followed by its catalytic hydrogenation.

Production via Catalytic Hydrogenation of Unsaturated Aldehydes

The conversion of 2-pentylnon-2-enal to this compound is accomplished through catalytic hydrogenation, a process that adds hydrogen across the double bond. youtube.com This method allows for the selective reduction of the alkene functional group while preserving the aldehyde group.

The hydrogenation of 2-pentylnon-2-enal is a key step in producing this compound. The reaction can be controlled to favor the formation of the saturated aldehyde over the corresponding alcohol, 2-pentylnonanol, which results from the further hydrogenation of the aldehyde group. rsc.org

A prominent catalyst system for the hydrogenation of α,β-unsaturated aldehydes like 2-pentylnon-2-enal is a rhodium complex with the water-soluble ligand sulfoXantphos. rsc.orgrsc.orgrsc.org This system is effective in achieving high regioselectivity. rsc.org The rhodium/sulfoXantphos catalyst, often in the form of [Rh(acac)(CO)2]/sulfoXantphos, has been studied for its efficiency in various reactions, including hydroformylation and hydrogenation. rsc.orgrsc.org The sulfoXantphos ligand, with its sodium sulfonate groups, imparts polarity to the catalyst complex, which is crucial for multiphase catalysis. rsc.orgrsc.org

The selectivity and yield of this compound are highly dependent on the reaction conditions. Key parameters include temperature, pressure, and reaction time. For instance, in a system using the Rh/sulfoXantphos catalyst, a reaction time of 2 hours can lead to full conversion of 2-pentylnon-2-enal, with a significant portion converted to the intermediate this compound. rsc.org To obtain the fully saturated alcohol, 2-pentylnonanol, as the main product, much longer reaction times (e.g., 16 hours) or higher reaction temperatures are necessary. rsc.org

One study demonstrated that with the Rh/sulfoXantphos catalyst in ethylene (B1197577) carbonate, hydrogenation of 2-pentylnon-2-enal at 120°C and 50 bar of hydrogen for 2 hours resulted in 100% conversion of the starting material, yielding 81% this compound and 19% 2-pentylnonanol. Increasing the reaction time to 16 hours under the same conditions shifted the product distribution to 100% 2-pentylnonanol. A similar shift was observed when the temperature was raised to 140°C for 2 hours, which produced 91% 2-pentylnonanol.

| Entry | Temperature (°C) | Time (h) | Conversion of 2-pentylnon-2-enal (%) | Yield of this compound (%) | Yield of 2-pentylnonanol (%) |

|---|---|---|---|---|---|

| 1 | 120 | 2 | 100 | 81 | 19 |

| 2 | 120 | 16 | 100 | 0 | 100 |

| 3 | 140 | 2 | 100 | 9 | 91 |

A significant advancement in the synthesis of this compound is the use of multiphase catalysis, which facilitates the separation and recycling of the expensive homogeneous catalyst. rsc.orgrsc.org One innovative approach involves using a thermoresponsive "catalyst pill". rsc.org In this system, the polar Rh/sulfoXantphos catalyst is dissolved in a green, polar solvent like ethylene carbonate (EC). rsc.orgrsc.org EC is a solid at room temperature but melts at 36°C, creating a liquid catalyst phase that is immiscible with the nonpolar product phase. rsc.orgrsc.org

After the reaction, the mixture is cooled, causing the catalyst-containing ethylene carbonate phase to solidify. rsc.orgrsc.org The liquid product phase, containing this compound, can then be easily decanted. rsc.orgrsc.org This method not only allows for efficient catalyst recycling but also protects the air-sensitive catalyst within the solid matrix. rsc.org This technique has been successfully applied to the hydrogenation of C14 aldol products, demonstrating its potential for sustainable chemical production. rsc.org

Hydrogenation of 2-Pentylnon-2-enal to this compound

Examination of Catalyst Systems (e.g., Rh/sulfoXantphos)

Precursor Synthesis: Aldol Condensation Reactions for 2-Pentylnon-2-enal

The precursor for this compound, 2-pentylnon-2-enal, is synthesized via an aldol condensation reaction. nih.govimreblank.chwikipedia.org This reaction involves the self-condensation of heptanal (B48729). rsc.orgresearchgate.net In this base-catalyzed reaction, one molecule of heptanal acts as a nucleophile (after forming an enolate) and attacks the carbonyl carbon of a second heptanal molecule. wikipedia.org This is followed by dehydration to yield the α,β-unsaturated aldehyde, 2-pentylnon-2-enal. wikipedia.org The reaction can be carried out using various bases, including sodium hydroxide (B78521) or solid base catalysts like Mg-Al mixed oxides. imreblank.chresearchgate.netarabjchem.org The formation of 2-pentylnon-2-enal can sometimes occur as a side reaction, for example, during the attempted hydrogenation of heptanal under basic conditions. rsc.org

Synthesis from Heptanal Precursors

The synthesis of this compound is primarily achieved through the self-condensation of heptanal, a reaction that falls under the category of aldol condensation. byjus.comquora.com This process involves the reaction of two molecules of heptanal, where one acts as a nucleophile (after deprotonation at the alpha-carbon) and the other as an electrophile. wikipedia.orgmasterorganicchemistry.com The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and often involves heating. quora.commagritek.com The initial product is a β-hydroxy aldehyde, 3-hydroxy-2-pentylnonanal, which then undergoes dehydration (loss of a water molecule) to yield the α,β-unsaturated aldehyde, this compound. wikipedia.orgmasterorganicchemistry.com

The following table provides a summary of reaction conditions reported for the synthesis of related 2-alkyl-α,β-unsaturated aldehydes from their corresponding n-alkanal precursors via aldol-type condensation.

| Starting Aldehyde | Product | Yield (%) | Stereochemistry |

| Propanal | 2-Methyl-2-pentenal | 40-70 | E |

| Butanal | 2-Ethyl-2-hexenal | 40-70 | Z |

| Pentanal | 2-Propyl-2-heptenal | 40-70 | Z |

| Hexanal (B45976) | 2-Butyl-2-octenal | 40-70 | Z |

| Heptanal | 2-Pentyl-2-nonenal (B3050986) | 40-70 | Z |

| Octanal | 2-Hexyl-2-decenal | 40-70 | Z |

Table adapted from research on the synthesis of 2-alkylalk-2-enals. imreblank.ch

Mechanistic Considerations of Base-Catalyzed Aldol Condensation

The base-catalyzed aldol condensation of heptanal to form this compound proceeds through a well-established multi-step mechanism. wikipedia.org The process is initiated by the abstraction of an acidic α-hydrogen from a heptanal molecule by a base (e.g., hydroxide ion), forming a resonance-stabilized enolate ion. masterorganicchemistry.compw.live This enolate is a key nucleophilic intermediate. wikipedia.org

The mechanism can be broken down into the following key steps:

Enolate Formation: A base removes a proton from the carbon atom alpha to the carbonyl group of a heptanal molecule. This results in the formation of an enolate ion, which is stabilized by resonance. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The newly formed enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second heptanal molecule. This step leads to the formation of a new carbon-carbon bond and an alkoxide intermediate. pw.liveyoutube.com

Protonation: The alkoxide intermediate is then protonated by a protic solvent (like water or alcohol) to yield the β-hydroxy aldehyde, 3-hydroxy-2-pentylnonanal. byjus.commasterorganicchemistry.com

Dehydration: Under the reaction conditions, particularly with heating, the 3-hydroxy-2-pentylnonanal undergoes dehydration. masterorganicchemistry.com This elimination of a water molecule typically proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism, where a base removes a proton from the α-carbon to form an enolate, which then eliminates a hydroxide ion to form the α,β-unsaturated product, this compound. wikipedia.orgmagritek.com The dehydration is often the rate-determining step. youtube.com

This entire sequence, from the initial aldol addition to the final dehydration, constitutes the aldol condensation. quora.comwikipedia.org The presence of an α-hydrogen is a critical requirement for the aldehyde to undergo this reaction. quora.commasterorganicchemistry.com

Stereoselective Aspects in Related Aldol Product Synthesis (e.g., 3-Hydroxy-2-pentylnonanal)

While the synthesis of the final α,β-unsaturated product, this compound, removes the chiral center at the β-carbon, the stereochemistry of the intermediate aldol addition product, 3-hydroxy-2-pentylnonanal, is an important consideration in organic synthesis. The formation of this intermediate can lead to the creation of new stereocenters.

The stereochemical outcome of aldol reactions can be influenced by various factors, including the reaction conditions and the nature of the reactants and catalysts. In the context of related systems, stereoselective synthesis aims to control the formation of specific stereoisomers. For instance, research into the synthesis of 3-hydroxy-2,6-dialkylpiperidines highlights methods for achieving stereoselectivity. epa.govclockss.org

While specific studies on the stereoselective synthesis of 3-hydroxy-2-pentylnonanal are not detailed in the provided context, general principles of stereoselective aldol additions are applicable. The relative stereochemistry of the newly formed hydroxyl and alkyl groups can be designated as syn or anti. Achieving high diastereoselectivity is a significant goal in many synthetic applications.

Chemical Transformations Involving this compound and its Derivatives

Further Reduction to Saturated Alcohols (e.g., 2-Pentylnonanol)

The α,β-unsaturated aldehyde, this compound, can undergo further chemical transformations. A common reaction is the reduction of both the aldehyde functional group and the carbon-carbon double bond to yield the corresponding saturated alcohol, 2-pentylnonan-1-ol (B1596054). wikipedia.org This full hydrogenation process converts the unsaturated aldehyde into a branched primary alcohol. wikipedia.org This transformation is significant as 2-pentylnonan-1-ol is also accessible through the Guerbet reaction of heptanol. wikipedia.org

Derivatization Strategies for Novel Chemical Entities

Synthesis of 3-(Acetylthio)-2-pentylnonanal

A notable derivatization of the this compound framework involves the synthesis of 3-(acetylthio)-2-pentylnonanal. This is achieved through a Michael addition of thioacetic acid to the α,β-unsaturated aldehyde, 2-pentyl-2-nonenal, which is a close structural analog and precursor to this compound. imreblank.ch This reaction is typically carried out under alkaline conditions, for example, using piperidine (B6355638) as a catalyst. imreblank.chimreblank.ch

The synthesis proceeds as follows:

Aldol Condensation: An n-alkanal, such as heptanal, undergoes an aldol-type condensation to form the corresponding 2-alkyl-α,β-unsaturated aldehyde (e.g., 2-pentyl-2-nonenal). imreblank.chimreblank.ch

Michael Addition: The resulting α,β-unsaturated aldehyde then reacts with thioacetic acid. The thioacetate (B1230152) acts as a soft nucleophile and adds to the β-position of the unsaturated system. imreblank.ch

This reaction regioselectively introduces the acetylthio group onto the aldehyde backbone, resulting in the formation of 3-(acetylthio)-2-pentylnonanal as a mixture of syn and anti diastereomers. imreblank.ch Research has shown that these types of sulfur-containing compounds can have interesting sensory properties. imreblank.chimreblank.ch

The following table summarizes the synthesis of various 3-(acetylthio)-2-alkyl alkanals from their corresponding alkenal precursors.

| Starting Alkenal | Thioacetic Acid | Catalyst | Product |

| 2-Alkyl-α,β-unsaturated aldehydes | Yes | Piperidine | 3-(Acetylthio)-2-alkyl alkanals |

Table based on general synthetic procedures for 3-(acetylthio)-2-alkyl alkanals. imreblank.chimreblank.ch

Michael Addition of Thioacetic Acid to α,β-Unsaturated Aldehydes

The synthesis of sulfur-containing derivatives of this compound often begins with its α,β-unsaturated precursor, 2-pentyl-2-nonenal. A key transformation is the Michael addition, or conjugate addition, of a nucleophile to the β-carbon of this unsaturated system. researchgate.netsrce.hr Thioacetic acid serves as an effective sulfur nucleophile in this context, leading to the formation of 3-(acetylthio)-2-pentylnonanal. imreblank.ch

The reaction typically proceeds under alkaline conditions. For instance, the addition of piperidine to 2-pentyl-2-nonenal initiates the process, followed by the dropwise addition of thioacetic acid at a controlled temperature, such as 10 °C. imreblank.ch The mixture is then stirred for an extended period, often overnight at room temperature, to ensure the completion of the reaction. imreblank.ch This method provides a direct route to acetylthio derivatives, which are valuable intermediates for producing sulfur-containing compounds. imreblank.chimreblank.ch The reaction is not merely a simple 1,4-addition but can be a more complex, autocatalytic process involving an intermediate acylthio-hemiacetal. researchgate.netresearchgate.net

Application of Parallel Synthesis Approaches in Derivatization

The derivatization of α,β-unsaturated aldehydes, including the synthesis of 3-(acetylthio)-2-pentylnonanal, is highly amenable to modern high-throughput techniques such as parallel synthesis. researchgate.netimreblank.ch This approach allows for the simultaneous preparation of a series of related compounds, which is particularly useful for screening and identifying molecules with specific properties, such as distinct sensory characteristics. imreblank.chimreblank.ch

Using a parallel synthesis apparatus, multiple reactions can be run concurrently in separate reaction cylinders under identical or varied conditions. imreblank.ch For the synthesis of 3-(acetylthio)-2-alkyl alkanals, the respective α,β-unsaturated aldehydes are placed in separate cylinders, and reagents like piperidine and thioacetic acid are added. imreblank.ch Subsequent workup steps, including washing with acidic and basic solutions, drying, and solvent evaporation, can also be performed in parallel. imreblank.ch This methodology significantly accelerates the process of creating a library of derivatives for further study and application. researchgate.netimreblank.ch

Table 1: Synthesis of 3-(Acetylthio)-2-pentylnonanal

| Precursor | Reagents | Key Data | Reference |

|---|

Subsequent Reduction of Acetylthio Derivatives to Mercaptoalcohols

The acetylthio derivatives synthesized via Michael addition serve as stable precursors to mercaptoalcohols, which are often the ultimate target compounds due to their interesting organoleptic properties. imreblank.chgoogle.com The transformation from the acetylthio compound to the corresponding mercaptoalcohol is achieved through a reduction reaction that cleaves the acetyl group.

A common method involves the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. acs.org For example, 4-acetylthio-2-heptanone can be reduced to 4-acetylthio-2-heptanol using sodium borohydride. acs.org A subsequent deacetylation of the sulfur atom can then be performed to yield the final mercaptoalcohol. acs.org This two-step process, involving the initial formation of an acetylthio derivative followed by reduction, is a standard strategy for preparing mercaptoalcohols from α,β-unsaturated carbonyl compounds. imreblank.chacs.org

This compound as an Intermediate in Complex Organic Synthesis (e.g., 4-hydroxy-2-pentyl-nonanal in Aldol Cross-Condensation)

This compound is a key intermediate that can be derived from the hydrogenation of 2-pentyl-2-nonenal, a product of the self-condensation of heptanal. rsc.orgrsc.org The direct product of the aldol condensation of heptanal is not this compound itself, but its β-hydroxy counterpart, 3-hydroxy-2-pentylnonanal. google.comresearchgate.net

The synthesis of 3-hydroxy-2-pentylnonanal is achieved through the self-aldol condensation of heptanal. google.com The reaction is typically catalyzed by a base, such as an aqueous potassium hydroxide solution, and is performed at low temperatures (e.g., below 5°C) to control the reaction rate and prevent side reactions. google.com Heptanal is added dropwise to the cooled base solution, and the mixture is stirred for several hours. google.com The resulting 3-hydroxy-2-pentylnonanal, often referred to as heptanal aldol, can be isolated after neutralization and extraction. google.com This hydroxy aldehyde is a valuable intermediate; subsequent dehydration yields 2-pentyl-2-nonenal, which can then be selectively hydrogenated to produce this compound. rsc.orgrsc.org

Table 2: Synthesis of 3-Hydroxy-2-pentylnonanal

| Precursor | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Heptanal | 10% KOH solution, <5°C, 15-20 hours | 53% | google.com |

| Heptanal | Singh's Catalyst, DMF, 0-4°C, 50-53 hours | 45% | researchgate.net |

Occurrence and Biological/ecological Significance of 2 Pentylnonanal

Formation in Lipid Degradation Pathways

The formation of 2-Pentylnonanal is intrinsically linked to the chemical breakdown of lipids, a process that is prevalent in the spoilage of various organic materials.

This compound has been identified as a volatile organic compound (VOC) in materials undergoing lipid degradation. During the heating of cooking oils, complex chemical changes occur, leading to the generation of a wide array of volatile compounds. Research on waste cooking oils has specifically detected a compound listed as "furan, 2-pentyl-, nonanal (B32974)," indicating the presence of a nonanal structure with a pentyl group, which is consistent with this compound, alongside other degradation products. mdpi.comresearchgate.netscispace.com The high temperatures and oxidative environment of frying processes facilitate the breakdown of triglycerides into smaller, volatile molecules, including various aldehydes. mdpi.comresearchgate.netscispace.com

While direct identification of this compound in stored grains is not prominently documented in the reviewed literature, the presence of related aldehydes like nonanal is a well-established indicator of grain spoilage. ufl.edu Grains, particularly those with high-fat content, are susceptible to lipid oxidation during storage, leading to the release of a characteristic profile of VOCs that contribute to off-flavors and reduced quality. ufl.edu The VOC profile of stored grains can be influenced by the presence of insect pests, which can accelerate degradation processes. rsc.org

Table 1: Selected Volatile Organic Compounds Identified in Degraded Lipid-Rich Materials

| Compound Class | Example Compound | Associated Material |

| Aldehydes | Nonanal | Stored Grains, Waste Cooking Oils |

| Hexanal (B45976) | Stored Grains, Waste Cooking Oils | |

| Furan, 2-pentyl-, nonanal | Waste Cooking Oils | |

| Heptanal (B48729) | Waste Cooking Oils | |

| Alcohols | 1-Octen-3-ol | Waste Cooking Oils |

| Furans | 2-Pentylfuran | Stored Grains, Waste Cooking Oils |

This table is generated based on data from multiple sources. mdpi.comresearchgate.netscispace.comufl.edu

The process of lipid oxidation is a primary cause of quality deterioration in fat-containing foods and materials, leading to rancidity. This process involves a series of chemical reactions that break down fatty acids into a variety of smaller compounds, many of which are volatile and contribute to undesirable aromas and flavors. Aldehydes are a major class of secondary oxidation products and are often used as chemical markers to quantify the extent of rancidity.

While compounds such as hexanal and pentanal are commonly cited markers for lipid oxidation, the formation of branched aldehydes like this compound can also be indicative of specific degradation pathways. Its presence suggests the oxidation of particular unsaturated fatty acids. The synthesis of its precursor, 2-pentylnon-2-enal, from heptanal via an aldol (B89426) condensation reaction points to a potential formation route from the breakdown of larger fatty acids. rsc.orgresearchgate.net Therefore, the detection of this compound could serve as a specific marker for certain types of lipid oxidation, providing more detailed information about the degradation process than generic markers alone.

Association with Volatile Organic Compound Profiles in Stored Materials (e.g., Grains, Waste Cooking Oils)

Biosynthetic Considerations and Proposed Pathways in Natural Systems

The precise biosynthetic pathways leading to this compound in natural systems are not extensively detailed in scientific literature. However, based on known biochemical reactions, hypothetical pathways can be proposed.

A plausible route for the biosynthesis of this compound is through an enzyme-catalyzed aldol condensation. This reaction would involve the condensation of two smaller aldehyde molecules. Specifically, the self-condensation of heptanal could theoretically be catalyzed by an aldolase-type enzyme to form 2-pentyl-2-nonenal (B3050986). Subsequent reduction of the carbon-carbon double bond in this intermediate, catalyzed by an enoate reductase, would yield this compound.

Another potential pathway involves the metabolism of branched-chain amino acids. The Ehrlich pathway, for instance, describes the conversion of amino acids to corresponding aldehydes with one less carbon atom. nih.govresearchgate.netnih.gov While this pathway typically produces smaller branched-chain aldehydes, it establishes a precedent for enzyme-mediated synthesis of such structures in biological systems. It is conceivable that a similar, yet undiscovered, enzymatic pathway could utilize larger substrates to produce this compound.

The biosynthesis of aldehydes in nature is diverse. Fatty acid synthesis and degradation pathways are major sources of linear aldehydes. For instance, the reduction of fatty acyl-CoA or fatty acyl-ACP (acyl carrier protein) derivatives by specific reductases can yield aldehydes. Furthermore, the oxidative cleavage of unsaturated fatty acids by lipoxygenases and hydroperoxide lyases is a well-known pathway for the production of various aldehydes in plants.

The proposed aldol condensation route for this compound shares similarities with metabolic pathways that build larger molecules from smaller units. Compared to the direct cleavage of a large fatty acid, this pathway allows for the construction of a specific branched structure from more common, smaller aldehydes that are themselves products of lipid oxidation. The enzymatic machinery for such a condensation and subsequent reduction exists in various organisms, lending credibility to this hypothetical pathway. nih.govcirad.fr

Hypothetical Enzyme-Mediated Transformations Leading to this compound

Ecological Roles and Interactions

The ecological functions of this compound are not well-documented, but based on its chemical properties as a volatile organic compound, it can be hypothesized to act as a semiochemical. Semiochemicals are signaling chemicals used for communication between organisms. wikipedia.orgbioprotectionportal.comsemiochemical.com

These chemicals can be classified as pheromones (intraspecific communication) or allelochemicals (interspecific communication). bioprotectionportal.comeuropa.eu Aldehydes are a common class of compounds used by insects as alarm pheromones, aggregation pheromones, or trail pheromones. ufl.edunumberanalytics.com Given that this compound is a relatively large and complex aldehyde, it could potentially carry specific information in an ecological context. For example, it might signal the presence of a particular food source undergoing decomposition or act as a component of an insect's pheromone blend for mating or aggregation. The specificity of such a large molecule could allow for a highly selective signal, reducing the chances of misinterpretation by other species. However, without direct experimental evidence, its role as a semiochemical remains speculative.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Pathways for 2-Pentylnonanal

The current synthesis of this compound typically involves the hydrogenation of 2-pentylnon-2-enal, which itself is synthesized from heptanal (B48729) via an aldol (B89426) condensation. rsc.org While effective, there are significant opportunities to enhance the sustainability and efficiency of this process. Future research should be directed toward green chemistry principles, which aim to minimize waste and reduce the use of hazardous substances. scitechnol.com

A primary challenge lies in catalyst development and recycling. rsc.org Homogeneous catalysis, while efficient, often suffers from the difficult separation of the catalyst from the product. rsc.orgresearchgate.net Recent research has explored using green and polar solvents like ethylene (B1197577) carbonate to trap the polar Rh/sulfoXantphos catalyst, allowing the product to be decanted and the catalyst to be recycled. rsc.orgrsc.org This method has shown high turnover numbers and frequencies, but further research is needed to overcome issues like catalyst leaching and cross-contamination between batches. rsc.orgresearchgate.net

Future research should focus on:

Alternative Catalysts: Investigating earth-abundant metal catalysts or biocatalysts (enzymes) to replace precious metal catalysts like rhodium.

Solvent-Free or Green Solvent Systems: Expanding the use of sustainable solvents like water, supercritical CO2, or bio-derived solvents to reduce environmental impact. mdpi.com

Energy Efficiency: Developing synthetic routes that operate at lower temperatures and pressures to reduce energy consumption. scitechnol.com

Atom Economy: Designing pathways that maximize the incorporation of all starting materials into the final product, minimizing byproduct formation. scitechnol.com

Table 1: Potential Sustainable Synthesis Strategies for this compound

| Strategy | Description | Key Research Challenge |

|---|---|---|

| Heterogeneous Catalysis | Using solid catalysts that are easily separated from the reaction mixture, simplifying purification and catalyst recycling. | Developing catalysts with high activity and selectivity that resist deactivation. |

| Biocatalysis | Employing enzymes or whole-cell systems for the synthesis, offering high selectivity under mild conditions. | Identifying or engineering suitable enzymes and overcoming potential substrate/product inhibition. |

| Flow Chemistry | Conducting the synthesis in a continuous flow reactor for better control over reaction parameters, improved safety, and easier scalability. | Optimizing reactor design and managing potential blockages from solid byproducts or catalysts. |

| Use of Renewable Feedstocks | Developing pathways to synthesize heptanal or other precursors from biomass instead of petrochemical sources. | Creating cost-effective and efficient conversion processes from complex biomass. |

Exploration of Novel Derivatives of this compound for Specific Applications

This compound serves as a precursor to 2-pentylnonanol, which is utilized in the production of surfactants and plasticizer alcohols. rsc.orgrsc.org A significant area for future research is the synthesis and characterization of novel derivatives of this compound to access new functionalities and applications. The development of derivatives is a common strategy to create molecules with improved efficacy or tailored properties for biological or material science applications. mdpi.com

Research in this area should systematically explore how modifications to the aldehyde functional group or the alkyl backbone can impart new properties. For instance, converting the aldehyde to other functional groups (e.g., carboxylic acids, amines, esters) could yield a new family of compounds with diverse chemical properties.

Key areas for exploration include:

Surfactant and Emulsifier Derivatives: Creating amphiphilic derivatives with modified head groups or tail lengths to optimize their performance in detergents, cosmetics, or food products.

Polymer Additives: Synthesizing derivatives that can act as improved plasticizers, lubricants, or stabilizers for various polymers.

Fine Chemicals and Fragrances: Exploring derivatives for use as specialty chemicals or fragrance components, building on the known sensory properties of related aldehydes. imreblank.ch

Biologically Active Molecules: While there is no current indication of bioactivity, screening derivatives for potential applications in agrochemicals or pharmaceuticals could be a long-term research goal. mdpi.com

Table 2: Potential Derivatives of this compound and Their Applications

| Derivative Class | Potential Synthesis Route | Target Application |

|---|---|---|

| 2-Pentylnonanoic Acid | Oxidation of the aldehyde group | Corrosion inhibitors, specialty lubricants, precursor for esters |

| 2-Pentylnonylamine | Reductive amination | Asphalt additives, flotation agents, anti-caking agents |

| Ester Derivatives | Esterification of 2-Pentylnonanol | Solvents, plasticizers, fragrance components |

| Acetals/Ketals | Reaction with alcohols | Protecting groups in synthesis, fragrance delivery systems |

Advancement of Analytical Methodologies for In Situ and Real-Time Detection

The reliable analysis of chemical compounds requires robust analytical methods. scholarsresearchlibrary.com For industrial process control and environmental monitoring, the development of methods for in situ and real-time detection of this compound is a critical challenge. Current standard methods for analyzing aldehydes and similar compounds include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with detectors like flame ionization (FID) or mass spectrometry (MS). cdc.govnih.gov These techniques are powerful but are typically lab-based, requiring sample collection and preparation. scholarsresearchlibrary.com

Future research should focus on adapting these technologies or developing new sensors for continuous monitoring. This would enable tighter control over synthesis reactions, leading to higher yields and purity, and allow for the immediate detection of environmental releases.

Challenges and research directions include:

Miniaturization of GC/MS: Developing portable GC/MS systems that can be deployed at-line or in the field for rapid analysis.

Spectroscopic Probes: Investigating the use of fiber-optic probes based on infrared (IR) or Raman spectroscopy for direct insertion into reaction vessels.

Chemosensors: Designing selective chemical sensors that can generate an electrical or optical signal in the presence of this compound, potentially enabling wireless monitoring networks.

Non-Targeted Analysis: Employing high-resolution mass spectrometry (HRMS) for suspect screening and non-targeted analysis to identify not only this compound but also its precursors, byproducts, and degradation products in complex mixtures. itrcweb.org

Comprehensive Elucidation of Biosynthetic and Degradative Pathways in Relevant Biological Systems

Understanding how a chemical compound is synthesized and broken down in biological systems is fundamental to assessing its environmental impact and potential biotechnological applications. Currently, there is a lack of specific information on the biosynthetic and degradative pathways of this compound.

Future research is needed to investigate:

Biosynthesis: Aldehydes are common in nature, often arising from the enzymatic oxidation of lipids. uq.edu.au Research could explore whether microbial or plant-based systems can produce this compound or its precursors through lipid metabolism. This could open avenues for bio-based production.

Biodegradation: Investigating the ability of microorganisms (bacteria, fungi) from soil and water to degrade this compound is crucial for understanding its persistence in the environment. researchgate.net Research should aim to identify the specific enzymes and metabolic pathways involved, similar to how pathways for other compounds are elucidated. nih.govnih.gov This involves identifying key intermediate metabolites and the final mineralized products (e.g., CO2 and water).

This research would require a combination of analytical chemistry to track the compound and its metabolites, and molecular biology to identify the genes and enzymes responsible for the transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.